molecular formula C17H19NO2S B5164110 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B5164110
M. Wt: 301.4 g/mol
InChI Key: KRDPGDSDZDZGAF-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological activities.

Mechanism of Action

4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 exerts its biological effects by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating a variety of cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in both systemic and pulmonary circulations, which can help to reduce blood pressure and improve blood flow. It also has anti-inflammatory effects, which can help to reduce inflammation and tissue damage in a variety of disease conditions. Additionally, 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been shown to have anti-platelet aggregation effects, which can help to reduce the risk of thrombosis and cardiovascular events.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 for lab experiments is its well-characterized mechanism of action and pharmacological properties. This makes it a useful tool for studying the role of sGC signaling in a variety of disease conditions. However, one limitation of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 is its relatively low potency compared to other sGC stimulators, which can limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272. One area of interest is the development of more potent sGC stimulators with improved pharmacological properties. Another area of interest is the investigation of the therapeutic potential of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 in a variety of disease conditions, including cardiovascular diseases, pulmonary hypertension, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with 2-aminoethanethiol to form the intermediate 4-methoxy-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with 4-methylphenylthiocyanate in the presence of a base to form the final product, 4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.

Scientific Research Applications

4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-platelet aggregation effects. These properties make it a promising candidate for the treatment of cardiovascular diseases, pulmonary hypertension, and inflammatory disorders.

properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-3-9-16(10-4-13)21-12-11-18-17(19)14-5-7-15(20-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDPGDSDZDZGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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